molecular formula C17H34N2O B104373 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol CAS No. 16058-17-6

2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol

Cat. No.: B104373
CAS No.: 16058-17-6
M. Wt: 282.5 g/mol
InChI Key: IGRVZEVKOQUHMQ-UHFFFAOYSA-N
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Description

2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol is a chemical compound with the molecular formula C17H34N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of imidazole with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the imidazole ring attacks the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with biological membranes, where it can disrupt lipid bilayers due to its surfactant properties. This disruption can lead to increased permeability and potential antimicrobial effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their function .

Comparison with Similar Compounds

Uniqueness: 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its specific dodecyl substitution, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring emulsification, stabilization, and membrane interaction .

Properties

IUPAC Name

2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-17-18-13-14-19(17)15-16-20/h20H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRVZEVKOQUHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=NCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066004
Record name 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-
Source EPA DSSTox
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16058-17-6
Record name 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16058-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-
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Record name 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-dodecyl-4,5-dihydro-1H-imidazole-1-ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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